molecular formula C16H31ClO B120768 Palmitoyl chloride CAS No. 112-67-4

Palmitoyl chloride

Cat. No.: B120768
CAS No.: 112-67-4
M. Wt: 274.9 g/mol
InChI Key: ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Description

Palmitoyl chloride, also known as hexadecanoyl chloride, is an organic compound with the molecular formula C₁₆H₃₁ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is a member of the acyl chloride family and is derived from palmitic acid, a common saturated fatty acid found in animals and plants .

Mechanism of Action

Target of Action

Palmitoyl chloride, also known as hexadecanoyl chloride, primarily targets cysteine residues within many eukaryotic proteins . This interaction is facilitated by palmitoyltransferases (PATs) and serine hydrolases , including acyl protein thioesterases (APTs), which catalyze the addition and removal of palmitate . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Mode of Action

The mode of action of this compound involves a process known as S-palmitoylation , a covalent and reversible lipid modification . In this process, this compound attaches to cysteine residues of proteins, altering their function and location within the cell . This attachment and removal of palmitate are catalyzed by PATs and APTs, respectively .

Biochemical Pathways

Palmitoylation significantly regulates protein function in a variety of biological processes . It plays a crucial role in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts . Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .

Pharmacokinetics

It’s known that the compound can be used to introduce a carbon chain in glycosphingolipid galactosyl ceramide through stereoselective olefin cross-metathesis . It can also prepare monoacyl and 1,3-symmetrical triacylglycerols via regioselective ring opening of an oxirane .

Result of Action

The result of this compound’s action is the alteration of protein function and location within the cell . This can significantly impact a variety of biological processes, particularly immune function . For example, it can lead to the proper activation of innate and adaptive immune signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in long-life materials with low release rate, such as construction and building materials , suggesting that it has a degree of environmental stability.

Biochemical Analysis

Biochemical Properties

Palmitoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of lipids and fatty acid derivativesThis modification is catalyzed by palmitoyl acyltransferases and is crucial for the proper functioning of many membrane proteins . This compound interacts with enzymes such as palmitoyl acyltransferases and thioesterases, which regulate the addition and removal of palmitoyl groups, respectively .

Cellular Effects

This compound influences various cellular processes by modifying proteins through palmitoylation. This modification affects protein stability, localization, and interactions, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, palmitoylation of signaling proteins can enhance their association with lipid rafts, specialized membrane microdomains involved in signal transduction . Additionally, this compound can induce apoptosis in certain cell types by altering the expression of pro-apoptotic and anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the covalent attachment of palmitoyl groups to proteins. This modification is reversible and dynamically regulated by palmitoyl acyltransferases and thioesterases . Palmitoylation can alter the hydrophobicity of proteins, promoting their association with cellular membranes and influencing their function and localization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and can decompose slowly in the presence of water, forming palmitic acid and hydrochloric acid . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein palmitoylation patterns and subsequent effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can modulate protein palmitoylation and influence cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including severe skin burns and eye damage, as well as systemic toxicity upon ingestion or inhalation . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It serves as a substrate for palmitoylation, a post-translational modification that regulates the function of various metabolic proteins . This modification can influence the activity of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and fatty acid desaturases . Additionally, this compound can affect metabolic flux and the levels of metabolites in lipid biosynthesis pathways .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can participate in palmitoylation reactions . The distribution of this compound within tissues is influenced by its hydrophobic nature, which promotes its association with lipid-rich compartments .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its role in protein palmitoylation. The attachment of palmitoyl groups to proteins can direct them to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . This localization is crucial for the proper functioning of palmitoylated proteins in various cellular processes, including signal transduction and membrane trafficking .

Preparation Methods

Palmitoyl chloride can be synthesized through several methods. One common method involves the reaction of palmitic acid with thionyl chloride. In this process, palmitic acid and thionyl chloride are reacted at temperatures between 60 and 75°C for 0.5 to 2 hours in the presence of an organic amine, such as dimethylformamide, to form this compound . This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

Palmitoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are esters, amides, and palmitic acid, respectively.

Comparison with Similar Compounds

Palmitoyl chloride can be compared with other acyl chlorides, such as:

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

hexadecanoyl chloride
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InChI

InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3
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InChI Key

ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)Cl
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Molecular Formula

C16H31ClO
Record name HEXADECANOYL CHLORIDE
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DSSTOX Substance ID

DTXSID4051582
Record name Hexadecanoyl chloride
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Molecular Weight

274.9 g/mol
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Physical Description

Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline]
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Boiling Point

199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG
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Solubility

VERY SOL IN ETHER
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Color/Form

COLORLESS LIQUID

CAS No.

112-67-4
Record name HEXADECANOYL CHLORIDE
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Melting Point

11-12 °C
Record name HEXADECANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Palmitic acid (1 mole) is heated with thionyl chloride (20 mole) at 75° C. for 2 hours. The thionyl chloride is removed by distillation at atmospheric pressure and the palmitoyl chloride is then separated by distillation under reduced pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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